N-(3-{[(acetylamino)carbonothioyl]amino}phenyl)pentanamide
Overview
Description
N-(3-{[(acetylamino)carbonothioyl]amino}phenyl)pentanamide is a useful research compound. Its molecular formula is C14H19N3O2S and its molecular weight is 293.39 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 293.11979803 g/mol and the complexity rating of the compound is 360. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Novel Organic Compounds
Research has explored the synthesis and potential applications of compounds related to N-(3-{[(acetylamino)carbonothioyl]amino}phenyl)pentanamide, highlighting their significance in medicinal chemistry and pharmaceuticals. For instance, studies on the facile synthesis of tetrahydropyrimidoquinoline derivatives and their antimicrobial activity emphasize the chemical reactivity and utility of similar compounds in developing new therapeutic agents (Elkholy & Morsy, 2006). Moreover, the selective acylation of primary amines in peptides and proteins demonstrates the compound's relevance in biochemical research, offering insights into protein modification and analysis (Abello et al., 2007).
Antitumor Activity and Histone Modification
This compound-related compounds have been investigated for their antitumor properties, particularly through the modulation of histone acetylation. CI-994, a compound structurally similar to this compound, exhibits histone deacetylase (HDAC) inhibition, inducing hyperacetylation of histones and demonstrating a mechanism related to its antitumor activity (Kraker et al., 2003).
Antimicrobial Applications
The structural flexibility of this compound and its derivatives lends itself to the synthesis of compounds with promising antimicrobial properties. For example, new thiazole and pyrazole derivatives based on the tetrahydrobenzothiophene moiety have shown significant antimicrobial activities, suggesting potential applications in developing new antimicrobial agents (Gouda et al., 2010).
Properties
IUPAC Name |
N-[3-(acetylcarbamothioylamino)phenyl]pentanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S/c1-3-4-8-13(19)16-11-6-5-7-12(9-11)17-14(20)15-10(2)18/h5-7,9H,3-4,8H2,1-2H3,(H,16,19)(H2,15,17,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMFFBYHQSXYAQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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